BS-181 - 1092443-52-1

BS-181

Catalog Number: EVT-253482
CAS Number: 1092443-52-1
Molecular Formula: C22H32N6
Molecular Weight: 380.53
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine, more commonly known as BS-181 in scientific literature, is a potent and selective inhibitor of cyclin-dependent kinase 7 (CDK7). [, ] It belongs to the class of pyrazolo[1,5-a]pyrimidine-derived compounds. [, ] BS-181 plays a crucial role in scientific research, particularly in oncology, by providing a tool to study the function of CDK7 and its potential as a therapeutic target in various cancers. [, , , , , , , ]

Future Directions
  • Development of more potent and bioavailable analogs: Despite its potency, BS-181 has limitations regarding its pharmacokinetic properties, including bioavailability. Developing analogs with improved pharmacological profiles is crucial for clinical translation. [, ]
  • Investigation of combination therapies: BS-181's synergistic effects with other anticancer agents, such as rTRAIL [] and BCL-2/BCL-XL inhibitors [, , ], warrant further investigation. Identifying optimal combinations for specific cancer types could enhance therapeutic efficacy.

BS-181-L

    Compound Description: BS-181-L is a potent and orally bioavailable cyclin-dependent kinase 7 (CDK7) inhibitor. It was developed as an improvement over BS-181, addressing the latter's poor pharmacokinetic properties and lack of oral bioavailability []. BS-181-L exhibits good aqueous solubility, plasma protein binding, and no hERG liability []. In vivo studies have demonstrated its ability to inhibit tumor cell growth in MCF7 and HCT116 cancer cell line models without exhibiting organ or hematological toxicity [].

THZ1

    Compound Description: THZ1 is a highly specific, covalent CDK7 inhibitor with significantly higher potency (1000-fold) compared to BS-181 [, , ]. It effectively inhibits CDK7-mediated phosphorylation of RNA polymerase II, indicating its ability to suppress global RNA transcription [, ]. In preclinical studies, THZ1 demonstrated potent antitumor activity against triple-negative breast cancer (TNBC) cells, inducing G2/M cell cycle arrest and apoptosis [].

ABT-263 (Navitoclax)

    Compound Description: ABT-263 (Navitoclax) is a potent BCL-2/BCL-XL inhibitor that induces apoptosis in cancer cells reliant on these anti-apoptotic proteins for survival [, ].

    Relevance: Although not structurally related to BS-181, ABT-263 demonstrates a synergistic effect when combined with BS-181 or THZ1 in inhibiting TNBC cell growth and promoting apoptosis [, ]. This synergy highlights the potential therapeutic benefit of targeting both CDK7 and the BCL-2 family in specific cancer types.

ABT-199 (Venetoclax)

    Compound Description: ABT-199 (Venetoclax) is another potent and selective BCL-2 inhibitor, similar in action to ABT-263 [].

    Relevance: Like ABT-263, ABT-199 also synergizes with THZ1 in inducing apoptosis in TNBC cells, further supporting the rationale for combined CDK7 and BCL-2 family inhibition as a therapeutic strategy []. While ABT-199 itself is not directly related to BS-181, its synergy with THZ1 suggests a potential similar effect with BS-181, highlighting a common pathway targeted by these compounds.

Hydroxyurea

    Compound Description: Hydroxyurea is a well-established chemotherapeutic agent that inhibits ribonucleotide reductase, leading to depletion of deoxynucleotides and ultimately cell cycle arrest at the G1/S transition [].

    Relevance: Although structurally distinct from BS-181, hydroxyurea exhibits synergistic cytotoxicity when combined with BS-181 in Jurkat T-cell leukemia cells []. This synergy is attributed to the enhanced pro-apoptotic effects of BS-181 in G1-arrested cells, highlighting the importance of cell cycle stage in CDK7 inhibitor sensitivity.

Source and Classification

BS-181 was synthesized as part of a research initiative aimed at developing more effective cancer therapies. It belongs to the class of small molecule inhibitors targeting cyclin-dependent kinases, which are essential for cell division and transcriptional regulation. The compound's synthesis and biological activity have been documented in several studies, emphasizing its role as a selective CDK7 inhibitor with potential applications in treating various cancers.

Synthesis Analysis

Methods and Technical Details

The synthesis of BS-181 involves several key steps, beginning with the precursor dichloropyrazolo[1,5-a]pyrimidine. The process includes:

  1. Selective Substitution: The C-7 chloride of the precursor is substituted using benzylamine.
  2. Boc Protection: The amine group is protected using a Boc (tert-butyloxycarbonyl) group.
  3. Palladium-Catalyzed Displacement: The C-5 chloride undergoes displacement using di-Boc-1,6-hexanediamine under Buchwald-Hartwig reaction conditions.
  4. Deprotection: The final structure is obtained through deprotection in acidic methanol.

The purity of BS-181 was confirmed using high-performance liquid chromatography, ensuring that the compound used for biological assays met the required standards for research applications .

Molecular Structure Analysis

Structure and Data

The molecular structure of BS-181 can be characterized by its specific arrangement of atoms that facilitates its function as a CDK7 inhibitor. Key structural features include:

  • Core Structure: A pyrazolo[1,5-a]pyrimidine backbone.
  • Substituents: The presence of benzylamine and di-Boc-1,6-hexanediamine groups contributes to its inhibitory activity.

The molecular formula and specific atomic arrangement allow for effective binding to the ATP-binding pocket of CDK7, crucial for its inhibitory action .

Chemical Reactions Analysis

Reactions and Technical Details

BS-181 primarily functions through competitive inhibition of CDK7, which affects several downstream signaling pathways involved in cell cycle progression and transcription. The compound's interaction with CDK7 leads to:

  1. Inhibition of Phosphorylation: By preventing the phosphorylation of target substrates, BS-181 effectively halts the progression from G1 to S phase in the cell cycle.
  2. Induction of Apoptosis: Treatment with BS-181 has been shown to induce apoptosis via extrinsic pathways, particularly through increased levels of death receptor 5 (DR5) on the cell surface .

These reactions highlight BS-181's potential as a therapeutic agent in cancer treatment.

Mechanism of Action

Process and Data

The mechanism by which BS-181 exerts its effects involves:

  1. CDK7 Inhibition: By binding to the ATP-binding site of CDK7, BS-181 inhibits its kinase activity, leading to decreased phosphorylation of RNA polymerase II's C-terminal domain (CTD).
  2. Cell Cycle Arrest: This inhibition results in G1 phase arrest due to failure in retinoblastoma protein phosphorylation, which is essential for cell cycle progression.
  3. Apoptotic Pathways Activation: In certain cancer cells, such as Jurkat T cells, BS-181 treatment leads to increased apoptosis rates by activating pro-apoptotic factors while inhibiting anti-apoptotic proteins like BCL-2 .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

BS-181 exhibits several notable physical and chemical properties:

  • Solubility: Solubility studies indicate moderate solubility in common organic solvents such as dimethylformamide and acetonitrile.
  • Stability: The compound demonstrates stability under physiological conditions but requires careful handling due to potential degradation under extreme pH or light exposure.

These properties are critical for its formulation into therapeutic agents .

Applications

Scientific Uses

BS-181 is primarily investigated for its applications in cancer therapy due to its selective inhibition of CDK7. Its potential uses include:

  1. Cancer Treatment: As a targeted therapy for various cancers that exhibit overactive CDK7 signaling pathways.
  2. Research Tool: Utilized in laboratory settings to study the role of CDK7 in cell cycle regulation and transcriptional control.

Ongoing research aims to optimize BS-181's pharmacokinetic properties to enhance its clinical applicability and efficacy against tumors resistant to conventional therapies .

Introduction to CDK7 Inhibition and BS-181

Cyclin-Dependent Kinase 7 (CDK7) in Cellular Regulation

Cyclin-dependent kinase 7 (CDK7) is a master regulator of cellular processes, uniquely positioned at the intersection of cell cycle progression and transcriptional control. As the catalytic core of the CDK-activating kinase (CAK) complex (CDK7-cyclin H-MAT1), it phosphorylates Thr160/161 residues in the T-loop of cell-cycle CDKs (CDK1, CDK2, CDK4, CDK6), activating them to drive cell division [6] [10]. Simultaneously, CDK7 functions as a critical component of the general transcription factor TFIIH, where it phosphorylates Ser5 and Ser7 residues within the C-terminal domain (CTD) of RNA polymerase II (Pol II). This phosphorylation event facilitates promoter clearance and transcription initiation [4] [6]. This dual functionality makes CDK7 indispensable for proliferative and gene expression programs. Dysregulation of CDK7 is oncogenic: overexpression occurs in gastric, breast, ovarian, and other cancers, correlating with poor prognosis and therapeutic resistance [1] [5] [8].

  • Table 1: Key Cellular Substrates of CDK7
    Substrate CategorySpecific TargetsFunctional Consequence
    Cell Cycle CDKsCDK1, CDK2, CDK4, CDK6T-loop phosphorylation; activation of cell cycle progression
    Transcription MachineryPol II CTD (Ser5, Ser7)Transcription initiation; promoter clearance
    Transcription Factorsp53, ERα, AR, MYCRegulation of transactivation potential
    Chromatin ModifiersHistones (indirect via Pol II)Coordination of transcription with chromatin state [4] [6] [10]

BS-181: Discovery and Development as a Selective CDK7 Inhibitor

BS-181 (C₂₂H₃₂N₆; HCl salt CAS 1397219-81-6) emerged from a rational drug design strategy to overcome the lack of selectivity in first-generation CDK inhibitors like roscovitine. Using computer-aided modeling of the CDK7 ATP-binding pocket (PDB ID: 1UA2), researchers optimized a pyrazolo[1,5-a]pyrimidine scaffold to achieve high-affinity binding to CDK7 [3]. This yielded BS-181, a potent and competitive ATP antagonist. Kinase profiling revealed exceptional selectivity: BS-181 inhibits CDK7 with an IC₅₀ of 21 nM, while showing significantly weaker activity against other CDKs (CDK2 IC₅₀ = 880 nM; CDK1 IC₅₀ = 8.1 μM; CDK9 IC₅₀ = 4.2 μM). Among 69 additional kinases tested, only CDK2 was inhibited below 1 μM, demonstrating >40-fold selectivity for CDK7 over the closest off-target [2] [3] [7].

BS-181 exerts its effects by disrupting CDK7 function in both cell cycle regulation and transcription:

  • CAK Inhibition: Reduces T-loop phosphorylation of CDK1, CDK2, and CDK4, leading to diminished activity of these kinases.
  • TFIIH Kinase Inhibition: Decreases phosphorylation of Pol II CTD at Ser5 (pSer5), a direct CDK7 substrate, impairing transcription initiation [1] [3] [4].
  • Table 2: Selectivity Profile of BS-181 (IC₅₀ Values)
    Kinase (Complex)IC₅₀ (nM)Fold-Selectivity vs. CDK7
    CDK7/CycH/MAT1211
    CDK2/CycE880~42
    CDK5/p35NCK3000~143
    CDK9/CycT4200~200
    CDK1/CycB8100~386
    CDK4/CycD133000~1571
    CDK6/CycD147000~2238 [2] [3] [7]

In vitro, BS-181 exhibits antiproliferative activity against diverse cancer cell lines (breast MCF-7, gastric BGC823, lung A549, prostate PC3, colorectal HCT-116), with IC₅₀ values typically ranging between 11.5 μM and 37.3 μM after 72-hour exposure. This activity correlates with dose-dependent G₁ cell cycle arrest (at lower concentrations) and induction of apoptosis (at higher concentrations), characterized by decreased Bcl-2, increased Bax, and caspase-3 activation [1] [3] [7]. In vivo, BS-181 (10 or 20 mg/kg/day, intraperitoneal) significantly inhibits tumor growth in MCF-7 breast cancer xenograft models by 25% and 50%, respectively, without reported toxicity in initial studies [1] [3] [9]. Its plasma elimination half-life in mice is approximately 405 minutes [3] [9].

Rationale for Targeting CDK7 in Oncological Research

Targeting CDK7 with selective inhibitors like BS-181 offers a compelling therapeutic strategy in oncology due to its dual role in two fundamental cancer hallmarks: uncontrolled proliferation and dysregulated transcription:

  • Cell Cycle Disruption: By inhibiting CAK activity, BS-181 prevents the activation of key cell cycle CDKs (CDK2, CDK4/6, CDK1), leading to cell cycle arrest. In gastric cancer cells (BGC823), BS-181 downregulates cyclin D1 and induces G₁ arrest. Sustained inhibition often triggers apoptosis through mitochondrial pathways (Bax/Bcl-2 imbalance, caspase-3 activation) [1] [3].
  • Transcription Addiction Targeting: Many cancers, particularly those driven by oncogenic transcription factors (e.g., MYC, ER) or super-enhancers, exhibit "transcriptional addiction." CDK7 inhibition disrupts global transcription by:
  • Reducing Pol II CTD Ser5 phosphorylation, impairing initiation and promoter-proximal pause release [4] [6].
  • Downregulating short-lived oncoproteins (e.g., MYC, MCL-1) and cell cycle regulators [5] [6].
  • BS-181 treatment in MCF-7 cells significantly reduces Pol II pSer5 and expression of CDK4 and cyclin D1 [1] [3].
  • Overcoming Resistance: CDK7 inhibition can potentially overcome resistance to targeted therapies:
  • It impairs adaptive responses by suppressing transcription of resistance genes.
  • Preclinical studies link CDK7 inhibition (including covalent inhibitors beyond BS-181) to overcoming resistance in HER2+ breast cancer and other models [5] [8].
  • p53 Reactivation Potential: CDK7 phosphorylates and regulates p53. Inhibition may stabilize or reactivate wild-type p53 function. BS-181 treatment in cells increases p53 levels and its downstream targets, contributing to cell death [1] [8] [10].
  • Anti-Metastatic Effects: Beyond proliferation, BS-181 inhibits migration and invasion of gastric cancer cells in vitro, suggesting potential effects on metastasis-related pathways [1].

BS-181 serves as a critical pharmacological tool to dissect CDK7's biological roles and validate it as a therapeutic target. Its selectivity profile makes it superior to pan-CDK inhibitors for attributing observed effects specifically to CDK7 inhibition [3] [6] [9]. While newer covalent CDK7 inhibitors (e.g., THZ1, SY-5609) and degraders (e.g., JWZ-5-13) offer advantages in potency or mechanism, BS-181 remains a foundational compound for understanding selective CDK7 pharmacology [5] [6].

  • Table 3: Antiproliferative Activity of BS-181 Across Cancer Cell Lines

    Cell LineCancer TypeBS-181 IC₅₀ (μM, ~72h)Key Observed Effects
    MCF-7Breast15.1 - 20.0G₁ arrest, apoptosis, ↓Cyclin D1, ↓pS5-Pol II
    BGC823GastricNot explicitly stated (Significant inhibition)G₁ arrest, apoptosis, ↓Cyclin D1, ↓XIAP, ↓Migration/Invasion
    HCT-116Colorectal11.5 - 15.3Growth inhibition
    A549Lung11.5 - 37.3Growth inhibition
    PC3Prostate11.5 - 37.3Growth inhibition [1] [3] [7]
  • Compounds Mentioned: BS-181, Roscovitine (Seliciclib), THZ1, SY-5609, JWZ-5-13, LY3405105, CT7001, SY-1365.

Properties

CAS Number

1092443-52-1

Product Name

BS-181

IUPAC Name

5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine

Molecular Formula

C22H32N6

Molecular Weight

380.53

InChI

InChI=1S/C22H32N6/c1-17(2)19-16-26-28-21(25-15-18-10-6-5-7-11-18)14-20(27-22(19)28)24-13-9-4-3-8-12-23/h5-7,10-11,14,16-17,25H,3-4,8-9,12-13,15,23H2,1-2H3,(H,24,27)

SMILES

CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NCCCCCCN

Synonyms

5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.